Sodium aescinate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQULAMLNBGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84NaO23+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20977-05-3 | |
| Record name | Escin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Pharmacology of Sodium Aescinate
Cellular Mechanisms of Action of Sodium Aescinate
The primary mechanisms of this compound involve the modulation of cellular and vascular integrity and the regulation of inflammatory pathways. patsnap.com At a cellular level, it influences membrane stability, capillary function, venous contractility, and the activity of key enzymes involved in inflammation. patsnap.compharmasources.com
Modulation of Cell Membrane Permeability and Stability
This compound plays a crucial role in stabilizing cellular membranes. patsnap.com This action helps to reduce the excessive permeability of cell membranes that can occur during inflammation and injury. bioline.org.br By regulating the absorption and release of key ions like K+ and Na+, it helps maintain normal cell permeability and the proper exchange of fluids between the intracellular and extracellular compartments. pharmasources.com Some studies suggest that under hypoxic conditions, this compound can help maintain the function of cell permeability by reducing the loss of adenosine (B11128) triphosphate (ATP), thereby mitigating tissue and cell injury. bioline.org.br The compound's ability to scavenge oxygen free radicals also contributes to protecting cells from oxidative stress and subsequent membrane damage. patsnap.comfrontiersin.org This membrane-stabilizing effect is fundamental to its broader anti-edema and anti-inflammatory actions. pharmasources.combioline.org.br
Influence on Capillary Permeability and Fluid Leakage
A cornerstone of this compound's mechanism is its ability to reduce capillary permeability and subsequent fluid leakage into surrounding tissues. patsnap.compatsnap.com This anti-exudative effect is critical to its ability to counteract edema formation. pharmasources.comnih.gov The compound restores normal capillary permeability, which is often compromised during inflammatory processes. bioline.org.br It achieves this by inhibiting the breakdown of the extracellular matrix and protecting the integrity of capillary walls. patsnap.com Studies in rats have demonstrated that this compound inhibits increases in capillary permeability and reduces lymphatic permeability, contributing to its anti-edema effects. pharmasources.com Furthermore, it is suggested that aescin can prevent the hypoxia-induced disruption of platelet endothelial cell-adhesion molecule-1, which helps protect blood vessel permeability. nih.gov By limiting the leakage of fluid, proteins, and electrolytes from the capillaries, this compound effectively reduces tissue swelling. patsnap.compatsnap.com
Enhancement of Venous Tone and Venous Return Pathways
This compound possesses significant venotonic properties, meaning it enhances the tone and contractility of veins. patsnap.comvinmec.com This action improves venous return, the process by which blood is transported from peripheral tissues back to the heart. patsnap.compharmasources.com The mechanism involves stimulating the contraction of veins, which is particularly beneficial in conditions of venous insufficiency. patsnap.comresearchgate.net In-vitro studies on isolated human saphenous veins have confirmed that aescin induces an increase in venous tone. nih.govresearchgate.net By promoting venous contraction and improving microcirculation, this compound helps to reduce venous stasis, a condition where blood flow is slowed. pharmasources.combioline.org.brpatsnap.com It also protects the collagen fibers of venous wall glycoproteins by inhibiting protease activity, which helps restore the elastic strength of the veins. pharmasources.com
Regulation of Inflammatory Mediators and Enzymes
This compound exerts potent anti-inflammatory effects by targeting several key mediators and enzymes involved in the inflammatory cascade. patsnap.compatsnap.com It downregulates the expression of inflammatory mediators and inhibits enzymes that degrade connective tissue. patsnap.com
A key anti-inflammatory mechanism of this compound is the inhibition of specific enzymes that break down components of the extracellular matrix. patsnap.compatsnap.com It has been shown to inhibit the activity of hyaluronidase (B3051955) and elastase. patsnap.comdrugs.com Hyaluronidase degrades hyaluronic acid, a major component of the connective tissue matrix, while elastase breaks down elastin. By inhibiting these enzymes, this compound helps to maintain the structural integrity of the perivascular substance and connective tissues, which in turn preserves the integrity of capillary walls, reduces their permeability, and limits tissue damage. patsnap.compatsnap.comnih.gov Research indicates that the saponin (B1150181) escin (B49666), the active component of this compound, is a notable inhibitor of hyaluronidase. nih.gov
| Enzyme | Action | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Hyaluronidase | Inhibited | Inhibition by the saponin escin (IC50 = 149.9 µM) | nih.gov |
| Elastase | Inhibited | Helps maintain structural integrity of connective tissue. | patsnap.compatsnap.com |
Identification of Molecular Targets and Signaling Pathways of this compound
This compound, a triterpenoid (B12794562) saponin extracted from horse chestnut seeds, modulates various signaling pathways to exert its pharmacological effects. Its influence on key cellular processes is primarily attributed to its interaction with specific molecular targets involved in inflammation, cell survival, and apoptosis.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
This compound has been shown to significantly interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. patsnap.com
This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of NF-κB. patsnap.com In various experimental models, including those involving traumatic brain injury and lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. researchgate.netnih.govnih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. nih.govfrontiersin.org
Studies using BV2 and primary microglia cells have confirmed that this compound inhibits the expression of inflammatory proteins. researchgate.netnih.gov Western blot analysis has revealed that this is achieved through the inhibition of the NF-κB pathway. researchgate.netnih.gov Molecular docking studies further support these findings, indicating a high binding affinity of this compound to the core proteins of the NF-κB pathway. researchgate.netnih.gov By preventing the activation of NF-κB, this compound effectively mitigates the inflammatory cascade, thereby protecting neurons from inflammatory damage. researchgate.netnih.gov The mechanism involves preventing the nuclear translocation of NF-κB, which in turn suppresses the expression of inflammatory cytokines like TNF-α and IL-1β. amegroups.org
Research into the specific mechanisms of this compound's interaction with the NF-κB pathway is ongoing. While direct targeting of the CARMA3/NF-κB pathway by this compound is yet to be definitively established in dedicated studies, the compound's known inhibitory effects on the broader NF-κB signaling cascade suggest potential interactions with upstream regulators like CARMA3 in specific cellular contexts. Further investigation is required to elucidate the precise role of the CARMA3/NF-κB pathway in the anti-inflammatory and other pharmacological activities of this compound.
PI3K/Akt/FOXO1 Signaling Pathway Regulation in Cellular Processes
This compound has been found to regulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Forkhead box protein O1 (FOXO1) signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. nih.govnih.gov
In the context of pancreatic fibrosis, this compound has been shown to alleviate the condition by promoting the apoptosis of pancreatic stellate cells (PSCs). nih.govnih.govx-mol.netresearchgate.net This is achieved by inhibiting the PI3K/Akt/FOXO1 signaling pathway. nih.govnih.gov The activation of the PI3K/Akt pathway typically leads to the phosphorylation of FOXO1, which inhibits its transcriptional activity and promotes cell survival. nih.gov By inhibiting this pathway, this compound facilitates the dephosphorylation of FOXO1, allowing it to trigger the expression of genes that induce apoptosis. nih.gov In vitro experiments have demonstrated that this compound inhibits the proliferation, migration, and activation of PSCs while promoting their apoptosis. nih.govresearchgate.net
AKT/NLRP3 Signaling Pathway Interaction in Pyroptosis Inhibition
This compound has been identified as an inhibitor of pyroptosis, a form of programmed cell death, through its interaction with the AKT/NLRP3 signaling pathway. nih.govresearchgate.netnih.gov
In models of renal ischemia-reperfusion injury (RIRI), this compound has demonstrated a protective effect by mitigating kidney damage. nih.govresearchgate.netresearcher.life This protection is attributed to its ability to suppress the activation of the NLRP3 inflammasome and subsequent pyroptosis. nih.govnih.govpatsnap.com Experimental evidence from both in vitro and in vivo studies confirms that this compound reduces the expression of key pyroptosis-related proteins, including GSDMD, NLRP3, and IL-1β. nih.govresearchgate.netpatsnap.com The underlying mechanism involves the inhibition of the AKT/NLRP3 signaling pathway. nih.govresearchgate.netnih.gov By reducing the levels of phosphorylated AKT, this compound inhibits the activation of the NLRP3 inflammasome, thereby preventing the inflammatory cascade and cell death associated with pyroptosis. nih.gov
TLR4/NF-κB Pathway Suppression in Pain Modulation
This compound has been shown to alleviate neuropathic pain by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. scirp.orgscirp.org
In a rat model of paclitaxel-induced neuropathic pain, administration of this compound led to a significant reduction in pain behaviors. scirp.org This analgesic effect was associated with the downregulation of the TLR4/NF-κB pathway in the spinal cord. scirp.orgscirp.org Chemotherapy agents can activate TLR4, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines, which contributes to the development of neuropathic pain. scirp.org this compound treatment was found to reduce the protein levels of TLR4 and phosphorylated NF-κB (p-NF-κB) in the spinal cord of the treated rats. scirp.orgscirp.org This suppression of the TLR4/NF-κB pathway resulted in decreased levels of pro-inflammatory factors and an alleviation of neuroinflammation, suggesting that this pathway is a key target for the pain-modulating effects of this compound. scirp.org
Interactive Data Table: Molecular Targets and Pathways of this compound
| Pathway | Key Protein Targets | Effect of this compound | Cellular/Physiological Outcome | Disease/Model Context |
| NF-κB Pathway | NF-κB | Inhibition of activation | Reduced inflammation, Neuroprotection | Traumatic Brain Injury, Neuroinflammation researchgate.netnih.gov |
| PI3K/Akt/FOXO1 Pathway | PI3K, Akt, FOXO1 | Inhibition | Apoptosis of Pancreatic Stellate Cells, Alleviation of Pancreatic Fibrosis | Chronic Pancreatitis nih.govnih.gov |
| AKT/NLRP3 Pathway | AKT, NLRP3 | Inhibition | Inhibition of Pyroptosis, Reduced Kidney Injury | Renal Ischemia-Reperfusion Injury nih.govnih.gov |
| TLR4/NF-κB Pathway | TLR4, NF-κB | Suppression | Analgesia, Reduced Neuroinflammation | Chemotherapy-Induced Neuropathic Pain scirp.orgscirp.org |
O-GlcNAc-transferase (OGT)-mediated O-GlcNAcylation of TLR3 and MAPK Signaling
This compound has been shown to modulate cellular signaling pathways involved in neuropathic pain by influencing a specific type of post-translational modification known as O-GlcNAcylation. chemfaces.combiolifesas.org O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues of intracellular proteins, a process catalyzed by the enzyme O-GlcNAc-transferase (OGT). researchgate.net
Research has demonstrated that this compound can inhibit the activity of OGT. chemfaces.combiolifesas.org This inhibition reduces the O-GlcNAcylation of target proteins. One critical target in this mechanism is Toll-like receptor 3 (TLR3). The O-GlcNAcylation of TLR3 leads to its stabilization, which in turn activates the Mitogen-activated protein kinase (MAPK) signaling pathway. chemfaces.combiolifesas.org The activation of this pathway, particularly through p38 mitogen-activated protein kinase (p38MAPK), is implicated in the development of neuropathic pain. chemfaces.combiolifesas.org
By suppressing OGT-mediated O-GlcNAcylation of TLR3, this compound effectively inactivates the MAPK signaling pathway. chemfaces.combiolifesas.org This mechanism underlies its therapeutic potential in alleviating symptoms associated with nerve damage, such as mechanical allodynia and heat hyperalgesia. chemfaces.combiolifesas.org Studies have shown that overexpression of OGT can counteract the beneficial effects of this compound, further solidifying the importance of this specific molecular pathway. chemfaces.combiolifesas.org
Cell Cycle Regulatory Protein Modulation (e.g., CDK1, CyclinB1)
This compound exerts anti-proliferative effects by intervening in the cell cycle, specifically by modulating key regulatory proteins. Studies on retinoblastoma cells have shown that this compound can inhibit the expression of Cyclin-dependent kinase 1 (CDK1) and CyclinB1 at both the messenger RNA (mRNA) and protein levels. nih.gov
CDK1 and CyclinB1 are crucial components for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. nih.govresearchgate.net They form a complex known as the Maturation Promoting Factor (MPF), which initiates mitosis by phosphorylating various substrate proteins. By down-regulating CDK1 and CyclinB1, this compound treatment leads to a reduction in the formation of the MPF complex. This disruption prevents cells with potentially damaged DNA from entering mitosis, causing them to arrest in the G2/M phase. nih.gov This cell cycle arrest is a key mechanism contributing to the compound's ability to inhibit the proliferation of cancer cells.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect of this compound Treatment | Consequence |
| CDK1 | Decreased expression at mRNA and protein levels nih.gov | Reduced formation of the MPF complex |
| CyclinB1 | Decreased expression at mRNA and protein levels nih.gov | Cell cycle arrest at the G2/M phase nih.gov |
Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspases)
In addition to inhibiting cell proliferation, this compound actively induces apoptosis, or programmed cell death, through the modulation of key apoptosis-related proteins. The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is critical in determining a cell's fate.
Research indicates that this compound treatment shifts this balance towards apoptosis. It up-regulates the expression of the pro-apoptotic protein Bax and simultaneously down-regulates the expression of the anti-apoptotic protein Bcl-2. nih.gov This leads to an increased Bax/Bcl-2 ratio, which is a hallmark of the initiation of the intrinsic apoptotic pathway. An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. researchgate.net
Specifically, this process leads to the self-cleavage and activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to activate the executioner caspase, caspase-3. nih.gov Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net Furthermore, studies suggest that this compound can also activate the extrinsic apoptosis pathway, which involves the activation of caspase-8. nih.gov
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein Family | Protein | Effect of this compound | Pathway |
| Bcl-2 Family | Bax | Upregulation nih.gov | Pro-apoptotic |
| Bcl-2 | Downregulation nih.gov | Anti-apoptotic | |
| Caspases | Caspase-9 | Activation nih.gov | Intrinsic Pathway Initiator |
| Caspase-8 | Activation nih.gov | Extrinsic Pathway Initiator | |
| Caspase-3 | Activation nih.gov | Executioner Caspase |
Angiogenesis-Related Factor Modulation (e.g., VEGF)
This compound has demonstrated significant anti-angiogenic properties, primarily through its influence on Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. chemfaces.combiolifesas.org Angiogenesis is a critical process in tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.
Studies have shown that this compound can inhibit the secretion of VEGF. chemfaces.com In models of diabetic retinopathy, a condition characterized by abnormal blood vessel growth, this compound treatment reduced angiogenesis and inhibited the expression of VEGF. biolifesas.org This effect is also observed in cancer models, where this compound has been found to downregulate VEGF expression, thereby contributing to its anti-tumor activity.
Furthermore, in the context of brain injury and resuscitation, this compound has been observed to up-regulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that, under hypoxic conditions, can induce the expression of VEGF. nih.gov While this may seem contradictory, the context is crucial. In ischemic injury, a controlled increase in VEGF can be neuroprotective by promoting microcirculation and oxygen supply. nih.gov However, in the context of cancer and inflammatory conditions, the dominant effect of this compound appears to be the inhibition of pathological angiogenesis by reducing VEGF expression and secretion. chemfaces.combiolifesas.org
Preclinical Pharmacological Research on Sodium Aescinate
In Vitro Studies on Sodium Aescinate Activity in Cell Lines
This compound has demonstrated significant anti-inflammatory activity in cellular models of neuroinflammation, primarily through the inhibition of microglial activation. nih.govresearchgate.net Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to inflammatory processes.
In studies using BV2 immortalized mouse microglia and primary microglia, this compound pretreatment effectively counteracted the inflammatory response induced by lipopolysaccharide (LPS). nih.gov Specifically, this compound dose-dependently inhibited the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation at the genetic level revealed that this compound could decrease the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Consequently, the release of these cytokines from the cells was also reduced. nih.gov
The primary mechanism for this anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net this compound was shown to inhibit the activation of this pathway in both BV2 and primary microglial cells. nih.gov This finding is supported by molecular docking studies, which predict a high affinity of this compound for core proteins within the NF-κB pathway. nih.gov Other research also points to the inhibition of the JNK/p38 signaling pathway as another mechanism by which this compound suppresses microglial activation and neuroinflammation. tandfonline.com
Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated Microglial Cells
| Cell Line | Treatment | Key Findings | Reference |
| BV2 Microglia | Pretreatment with this compound, followed by LPS stimulation | Dose-dependent inhibition of iNOS and COX-2 protein expression. | nih.gov |
| BV2 Microglia | Pretreatment with 5 µM this compound, followed by LPS stimulation | Decreased mRNA levels of iNOS, COX-2, TNF-α, and IL-6. | nih.gov |
| BV2 & Primary Microglia | This compound treatment | Inhibition of the NF-κB signaling pathway. | nih.govresearchgate.net |
| Spinal Cord Microglia (from CCI mice) | This compound administration | Blocked up-regulation of p-JNK and p-p38 proteins. | tandfonline.com |
The antioxidant properties of this compound are a significant aspect of its pharmacological profile. frontiersin.orgd-nb.info It is believed that the phenolic hydroxyl structure within the molecule contributes to its ability to scavenge oxygen free radicals. researchgate.net
Studies have demonstrated that this compound can mitigate oxidative stress in cellular models. In a model using hepatocellular carcinoma, treatment with a this compound injection liquid led to a significant decrease in malondialdehyde (MDA) levels in both blood and liver. mdpi.comnih.gov MDA is a key indicator of lipid peroxidation, a process of oxidative damage.
Conversely, this compound treatment has been shown to enhance the cellular antioxidant defense system. It dose-dependently increased the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant, and boosted the activity of major antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comnih.govchemfaces.com These results collectively indicate that this compound can protect cells from oxidative damage by both reducing oxidative markers and strengthening antioxidant defenses. mdpi.com
Table 2: Antioxidant Effects of this compound in Cellular and In Vivo Models
| Model System | Key Findings | Reference |
| Hepatocellular Carcinoma Mouse Model | Decreased blood and liver levels of malondialdehyde (MDA). | mdpi.comnih.gov |
| Hepatocellular Carcinoma Mouse Model | Increased levels of glutathione (GSH). | mdpi.comnih.gov |
| Hepatocellular Carcinoma Mouse Model | Increased activities of antioxidant enzymes: SOD, CAT, and GSH-Px. | mdpi.comnih.govchemfaces.com |
This compound has been investigated for its potential as an anti-cancer agent, with research demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. frontiersin.orgnih.gov
In the context of hepatocellular carcinoma (HCC), this compound has been found to selectively inhibit the growth of cancer cells without affecting normal liver cells. nih.govwjgnet.com This anti-proliferative effect is linked to its ability to suppress the CARMA3/NF-κB signaling pathway, which is implicated in the tumorigenesis of HCC. nih.govmedchemexpress.com
Experimental data shows that this compound treatment reduces the expression of both CARMA3 and its downstream target, NF-κB (p65), in HCC cells. nih.govwjgnet.com Cell viability assays confirm that this compound inhibits HCC cell proliferation in a manner dependent on both concentration and duration of treatment. nih.govwjgnet.com Furthermore, it has been observed to suppress the ability of HCC cells to form colonies and to trigger early apoptosis. nih.govwjgnet.comwjgnet.com
Research indicates that this compound can inhibit the growth and promote the apoptosis of the MCF-7 human breast cancer cell line. frontiersin.orgmedchemexpress.com The proposed mechanism involves the disruption of key signaling pathways that promote cancer cell survival and proliferation. Specifically, this compound is reported to block signaling to downstream molecules such as AKT and ERK. frontiersin.org Additionally, its ability to suppress the activation of SRC, a protein involved in cell growth, contributes to its anti-cancer effects in MCF-7 cells. frontiersin.org
This compound exhibits potent anti-proliferative and apoptosis-inducing effects on retinoblastoma Y79 cells, acting in a time- and concentration-dependent manner. nih.govnih.gov
The compound effectively halts the cell cycle at the G2/M phase. nih.govnih.gov This cell cycle arrest is achieved by downregulating the expression of cyclin-dependent kinase 1 (CDK1) and CyclinB1, which are essential for the G2/M transition. nih.gov
Apoptosis in Y79 cells is induced via two main pathways:
The Intrinsic (Mitochondrial) Pathway: this compound modulates the balance of apoptotic regulatory proteins by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift facilitates the activation of caspase-9, which subsequently activates the executioner caspase-3. nih.govnih.gov
The Extrinsic (Death Receptor) Pathway: The compound also activates caspase-8, a key initiator of the extrinsic pathway, which directly activates caspase-3. nih.govnih.gov The activation of caspase-3 from both pathways unleashes a cascade of events that culminates in programmed cell death. nih.gov
Table 3: Anti-Tumor Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Mechanism | Reference |
| Hepatocellular Carcinoma (HCC) | Inhibition of proliferation, induction of apoptosis | Suppression of CARMA3/NF-κB pathway. | nih.govwjgnet.commedchemexpress.com |
| Breast Cancer (MCF-7) | Inhibition of proliferation, induction of apoptosis | Blocks AKT and ERK signaling, suppresses SRC activation. | frontiersin.orgmedchemexpress.com |
| Retinoblastoma (Y79) | Inhibition of proliferation, induction of apoptosis | G2/M cell cycle arrest (downregulation of CDK1/CyclinB1), activation of intrinsic (Bax/Bcl-2, Caspase-9) and extrinsic (Caspase-8) apoptosis pathways. | nih.govnih.govfrontiersin.org |
Neuroprotective Effects in Neuronal and Microglial Cell Models
This compound has demonstrated significant neuroprotective properties in various preclinical studies involving neuronal and microglial cell models. Its mechanisms of action primarily revolve around the inhibition of neuroinflammation and oxidative stress-induced cell death.
Research has shown that this compound can protect neurons by targeting microglial activation, the resident immune cells of the central nervous system. dntb.gov.uaresearchgate.net Dysfunctional or over-activated microglia can release toxic mediators, leading to neuronal damage. researchgate.net In in vitro models using BV2 and primary microglial cells, this compound was found to inhibit the activation of these cells when stimulated by lipopolysaccharide (LPS). researchgate.net This inhibition was associated with a decrease in the production of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The underlying mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. dntb.gov.uaresearchgate.netnih.gov Molecular docking studies have further suggested a high affinity of this compound for core proteins within the NF-κB pathway. researchgate.netnih.gov
In models of traumatic brain injury (TBI), pretreatment with this compound has been shown to inhibit inflammation and protect neurons. researchgate.net Conditioned medium from microglia treated with this compound was less toxic to neurons, confirming that the neuroprotective effect is at least partially mediated by its influence on microglia. researchgate.net
Furthermore, this compound has been observed to exert direct neuroprotective effects by mitigating apoptosis (programmed cell death). In a model of focal cerebral ischemia-reperfusion injury in rats, this compound treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Caspase-3. nih.gov This resulted in a significant reduction in the number of apoptotic neuronal cells in the ischemic penumbra. nih.gov The neuroprotective effects of this compound are also linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which plays a crucial role in protecting against oxidative stress. nih.govscdi-montpellier.fr
Table 1: Summary of Neuroprotective Effects of this compound in Cell Models
| Cell Model | Inducing Agent | Key Findings | Signaling Pathway(s) | Reference(s) |
|---|---|---|---|---|
| BV2 Microglia | Lipopolysaccharide (LPS) | Inhibited activation; Reduced iNOS, COX-2, TNF-α, IL-6 | NF-κB | researchgate.netnih.gov |
| Primary Microglia | Lipopolysaccharide (LPS) | Inhibited activation; Reduced inflammatory proteins | NF-κB | researchgate.net |
| Neuronal Cells | Conditioned medium from activated microglia | Protected from microglia-induced toxicity | Indirectly via microglia | researchgate.net |
| Rat Brain (in vivo) | Middle Cerebral Artery Occlusion (MCAO) | Increased Bcl-2; Decreased Caspase-3; Reduced apoptosis | Apoptotic pathways | nih.gov |
| Neurons (in vitro) | Traumatic Brain Injury (TBI) model | Suppressed cell death and apoptosis | Nrf2-ARE | nih.govscdi-montpellier.fr |
Modulation of Macrophage Polarization (e.g., M1 Macrophages)
This compound has been shown to modulate the polarization of macrophages, particularly by inhibiting the pro-inflammatory M1 phenotype. nih.gov Macrophages are versatile immune cells that can be broadly classified into the pro-inflammatory M1 type and the anti-inflammatory M2 type. frontiersin.orgnih.gov An imbalance with excessive M1 macrophages can drive various inflammatory diseases. frontiersin.org
In vitro studies have demonstrated that this compound can regulate the expression of cytokines in M1 macrophages. nih.gov Specifically, in a lymphedema model, this compound-loaded hydrogels were shown to modulate local immune responses by inhibiting M1 macrophage polarization. nih.gov This was evidenced by the downregulation of inflammatory cytokines typically produced by M1 macrophages. nih.gov
Table 2: Effects of this compound on M1 Macrophage Polarization
| Cell Model | Stimulus | Key Findings | Reference(s) |
|---|---|---|---|
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Decreased expression of CD86, IL-1β, and TNF-α | researchgate.net |
| Macrophages (in lymphedema model) | Not specified | Inhibited M1 macrophage polarization; Downregulated inflammatory cytokines | nih.gov |
Effects on Pancreatic Stellate Cells (PSCs) and Fibrosis Pathways
Preclinical research has highlighted the significant inhibitory effects of this compound on pancreatic stellate cells (PSCs), which are the key drivers of pancreatic fibrosis, a hallmark of chronic pancreatitis. nih.govresearchgate.netnih.gov In their activated state, PSCs proliferate, migrate, and produce excessive extracellular matrix, leading to the fibrotic scarring of the pancreas. nih.govresearchgate.net
In vitro studies using PSCs have shown that this compound can inhibit their proliferation, migration, and activation. nih.govresearchgate.netnih.gov Furthermore, this compound has been found to promote apoptosis, or programmed cell death, in these activated PSCs. nih.govresearchgate.netnih.gov This is a crucial finding, as inducing the death of activated PSCs is a potential therapeutic strategy to reverse or halt the progression of pancreatic fibrosis.
The mechanism underlying these effects has been linked to the inhibition of the PI3K/Akt/FOXO1 signaling pathway. nih.govresearchgate.netnih.gov By inhibiting this pathway, this compound promotes the pro-apoptotic functions of the FOXO1 transcription factor, leading to the demise of activated PSCs. nih.gov RNA sequencing and subsequent in vitro validation have confirmed that this signaling cascade is a key target of this compound in alleviating pancreatic fibrosis. nih.govresearchgate.netnih.gov
Table 3: Effects of this compound on Pancreatic Stellate Cells
| Cell Model | Key Findings | Signaling Pathway(s) | Reference(s) |
|---|---|---|---|
| Pancreatic Stellate Cells (in vitro) | Inhibited proliferation, migration, and activation; Promoted apoptosis | PI3K/Akt/FOXO1 | nih.govresearchgate.netnih.gov |
In Vivo Studies of this compound in Animal Models
Anti-edematous and Anti-exudative Activities in Rodent Models
This compound is well-recognized for its potent anti-edematous and anti-exudative properties, which have been extensively documented in various rodent models of inflammation and injury. frontiersin.org This activity is particularly evident in models of cerebral edema associated with traumatic brain injury (TBI). nih.govscdi-montpellier.fr
Anti-inflammatory Effects in Animal Models (e.g., paw edema, ear swelling models)
The anti-inflammatory effects of this compound have been consistently demonstrated in various animal models. frontiersin.org These models, such as carrageenan-induced paw edema and xylene-induced ear swelling in rodents, are standard methods for evaluating the efficacy of anti-inflammatory agents.
In a mouse model of chronic constriction injury (CCI), a model for neuropathic pain, this compound administration was found to suppress the activation of microglia and the subsequent neuroinflammation in the spinal cord. tandfonline.com This resulted in a reduction of pro-inflammatory factors and an alleviation of pain-related behaviors. tandfonline.com Similarly, in a mouse model of chronic pancreatitis, this compound significantly alleviated pancreatic inflammation. nih.govresearchgate.net These findings underscore the broad anti-inflammatory activity of this compound across different types of inflammatory conditions.
Antioxidant Activity and Oxidative Stress Mitigation in Animal Models
This compound has been shown to possess significant antioxidant properties and the ability to mitigate oxidative stress in various animal models of disease. frontiersin.orgresearchgate.net Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is a key pathological factor in many conditions, including traumatic brain injury.
In mouse models of TBI, the administration of this compound suppressed TBI-induced oxidative stress. nih.govscdi-montpellier.fr This was evidenced by a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of glutathione peroxidase (GPx), an important antioxidant enzyme. nih.govscdi-montpellier.fr The mechanism behind this antioxidant effect is linked to the activation of the Nrf2-ARE signaling pathway. nih.govscdi-montpellier.fr Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. researchgate.net Studies have shown that the neuroprotective effects of this compound following TBI are absent in Nrf2 knockout mice, providing strong evidence for the critical role of this pathway in its antioxidant and protective actions. nih.gov
Table 4: Summary of In Vivo Effects of this compound in Animal Models
| Effect | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-edematous | Mouse Traumatic Brain Injury (TBI) | Decreased brain water content; Reduced lesion volume | nih.govscdi-montpellier.fr |
| Anti-inflammatory | Mouse Chronic Constriction Injury (CCI) | Suppressed microglial activation and neuroinflammation | tandfonline.com |
| Anti-inflammatory | Mouse Chronic Pancreatitis | Alleviated pancreatic inflammation | nih.govresearchgate.net |
| Antioxidant | Mouse Traumatic Brain Injury (TBI) | Reduced malondialdehyde (MDA); Increased glutathione peroxidase (GPx); Activated Nrf2-ARE pathway | nih.govscdi-montpellier.fr |
Neuroprotective Effects in Models of Brain Injury and Neuroinflammation
This compound has demonstrated significant neuroprotective properties in various preclinical models of brain injury and neuroinflammation. Its mechanisms of action primarily revolve around the modulation of key inflammatory pathways and cellular responses to injury.
Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammatory responses. nih.gov Dysfunctional or over-activated microglia can release toxic mediators that contribute to neuronal death. nih.govnih.gov Research in animal models has shown that this compound can effectively inhibit the activation of microglia. nih.govdntb.gov.ua
In models of traumatic brain injury (TBI) and lipopolysaccharide (LPS)-induced neuroinflammation in mice, administration of this compound led to a marked reduction in microglial activation. nih.govnih.gov This inhibitory effect is largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govnih.govdntb.gov.ua Studies have confirmed that this compound inhibits the phosphorylation of components of the NF-κB pathway in microglia. nih.gov Molecular docking studies further suggest a high binding affinity between this compound and core proteins of the NF-κB pathway. nih.govnih.gov Additionally, some evidence points to the selective inhibition of the JNK/p38 signaling pathway as another mechanism through which this compound exerts its neuroprotective effects by dampening neuroinflammation. frontiersin.org By inhibiting microglial activation, this compound helps to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as other inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS), thereby protecting neurons from inflammatory damage. nih.govresearchgate.net
Table 1: Effects of this compound on Microglial Activation In Vivo
| Model | Key Findings | Implicated Signaling Pathway | Reference |
|---|---|---|---|
| Traumatic Brain Injury (Mouse) | Inhibited activation of cortical microglia. | NF-κB | nih.govdntb.gov.ua |
| Lipopolysaccharide-induced Neuroinflammation (Mouse) | Attenuated microglial activation. | NF-κB | nih.gov |
| Chronic Constriction Injury (Mouse) | Suppressed microglial activation and neuroinflammation. | JNK/p38 | dntb.gov.ua |
Neuropathic pain is a chronic pain state often associated with nerve damage, and chemotherapy agents like paclitaxel (B517696) are known to induce this condition, referred to as chemotherapy-induced peripheral neuropathy (CIPN). nih.gov this compound has been investigated for its potential to alleviate this type of pain.
In a rat model of paclitaxel-induced neuropathic pain, treatment with this compound resulted in a significant improvement in pain-related behaviors. scirp.orgscirp.org The study, which involved intraperitoneal injections of paclitaxel to induce the neuropathic state, found that subsequent administration of this compound elevated the mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL), indicating a reduction in pain sensitivity. scirp.org The underlying mechanism for this analgesic effect was linked to the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in the spinal cord. scirp.orgscirp.org Paclitaxel treatment was shown to increase the expression of TLR4 and NF-κB, leading to neuroinflammation, whereas this compound administration counteracted these changes. scirp.org This suggests that this compound mitigates neuropathic pain by inhibiting the inflammatory cascade initiated by TLR4/NF-κB activation in the spinal cord. scirp.orgscirp.org
Table 2: this compound in Paclitaxel-Induced Neuropathic Pain Model
| Animal Model | Key Behavioral Outcomes | Molecular Mechanism | Reference |
|---|---|---|---|
| Rat | Increased mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL). | Suppression of TLR4/NF-κB pathway activation in the spinal cord. | scirp.orgscirp.org |
Recent preclinical research has explored the therapeutic potential of this compound in psychiatric conditions like Post-traumatic Stress Disorder (PTSD). nih.gov Animal models, such as the single prolonged stress model, are used to replicate some of the behavioral and neurobiological features of PTSD in rats. mdpi.com
In a PTSD rat model, administration of this compound demonstrated positive effects on behavioral outcomes. nih.govdntb.gov.ua The study revealed that PTSD was associated with significant activation of the NLRP3 inflammasome in the dorsal raphe nucleus (DRN), a brain region implicated in the pathology of PTSD. nih.gov Treatment with this compound was found to significantly inhibit this activation of the DRN NLRP3 inflammasome and reduce the associated apoptosis (programmed cell death). nih.gov Consequently, this compound improved learning and memory abilities and reduced anxiety and depression-like behaviors in the PTSD rats. nih.gov The research also indicated that the activation of the NLRP3 inflammasome in the DRN of PTSD rats impaired mitochondrial function, and this compound was able to reverse this mitochondrial pathology. nih.gov These findings propose this compound as a potential candidate for managing PTSD symptoms by targeting neuroinflammatory pathways in key brain regions. nih.gov
Table 3: Effects of this compound in a PTSD Rat Model
| Animal Model | Behavioral Effects | Molecular Target | Reference |
|---|---|---|---|
| Rat (Single Prolonged Stress) | Improved learning and memory; reduced anxiety and depression levels. | Inhibition of NLRP3 inflammasome activation in the dorsal raphe nucleus (DRN). | nih.govdntb.gov.ua |
Wound Healing Modulation in Diabetic Animal Models
The process of wound healing is often impaired in individuals with diabetes mellitus. gjms.com.pk Preclinical studies using diabetic animal models, such as streptozotocin-induced diabetic rats, have been instrumental in evaluating potential therapeutic agents. nih.govbiorxiv.org
In a study using an excision skin wound model in streptozotocin-induced diabetic rats, topical application of this compound was shown to significantly improve the wound healing process. nih.govresearchgate.net Rats treated with a this compound gel exhibited increased wound contraction compared to control groups. nih.gov The beneficial effects were attributed to the compound's anti-inflammatory and antioxidant properties. nih.govresearchgate.net Specifically, this compound treatment led to a significant decrease in the level of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and a marked increase in the anti-inflammatory cytokine interleukin-10 (IL-10) within the wound tissue. nih.gov Furthermore, the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), were significantly increased in the this compound-treated group. nih.gov Histopathological analysis confirmed these findings, showing better granulation tissue formation, prominent fibroblast proliferation, and a thicker regenerated epithelial layer in wounds treated with this compound. nih.govresearchgate.net
Table 4: this compound in Diabetic Wound Healing Model
| Animal Model | Key Outcomes | Mechanism of Action | Reference |
|---|---|---|---|
| Streptozotocin-induced Diabetic Rat | Increased wound contraction; improved granulation tissue; enhanced re-epithelialization. | Anti-inflammatory (↓TNF-α, ↑IL-10) and Antioxidant (↑SOD, CAT, GSH-Px) activities. | nih.govresearchgate.net |
Cardioprotective Effects in Models of Myocardial Injury
This compound has been investigated for its potential protective effects on the heart in models of myocardial injury. ajol.info One such model involves inducing cardiac damage with chemical agents like the organophosphorus pesticide methyl parathion (B1678463) (MP). ajol.info
In a study using a rat model of MP-induced myocardial injury, administration of this compound demonstrated significant cardioprotective effects. ajol.info Treatment with this compound attenuated the myocardial damage caused by MP, as evidenced by reduced levels of serum cardiac troponin T (cTnT) and atrial natriuretic peptide (ANP), which are biomarkers of cardiac injury. ajol.info The protective mechanism appears to be linked to the compound's ability to counteract oxidative stress and inhibit apoptosis. ajol.info The study found that this compound treatment mitigated the MP-induced decrease in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), and increased the level of glutathione (GSH), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. ajol.info Moreover, this compound was shown to inhibit the apoptosis of myocardial cells by regulating the expression of apoptosis-related proteins, specifically by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic proteins Bax and cleaved caspase-3. ajol.info
Table 5: Cardioprotective Effects of this compound
| Injury Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Methyl Parathion-induced Myocardial Injury (Rat) | Attenuated myocardial injury; decreased serum cTnT and ANP. | Regulation of oxidative stress (↓MDA, ↑SOD, GSH-Px, GSH) and apoptosis (↑Bcl-2, ↓Bax, Caspase-3). | ajol.info |
Renal Ischemia-Reperfusion Injury Protection
Renal ischemia-reperfusion injury (RIRI) is a significant cause of acute kidney injury that occurs when blood supply to the kidney is temporarily disrupted and then restored. nih.govresearcher.life this compound has emerged as a potential therapeutic agent for protecting against this type of injury. nih.govresearchgate.net
Studies using a mouse model of RIRI have demonstrated that the administration of this compound has a protective effect on renal function. nih.govresearchgate.net The mechanism underlying this protection involves the inhibition of pyroptosis, a form of pro-inflammatory programmed cell death. nih.govresearchgate.net Research has shown that the pyroptosis pathway is significantly activated during RIRI. nih.govresearchgate.net Treatment with this compound was found to reduce the expression of key pyroptosis-related proteins, including Gasdermin D (GSDMD), NLRP3 (NOD-like receptor pyrin domain-containing 3), and Interleukin-1β (IL-1β). nih.govresearchgate.netresearchgate.net Further investigation revealed that this compound exerts this anti-pyroptotic effect by inhibiting the AKT/NLRP3 signaling pathway. nih.govresearchgate.net By suppressing this pathway, this compound mitigates the inflammatory cascade and subsequent cell death, ultimately alleviating kidney injury in RIRI mice. nih.govresearchgate.net
Table 6: Protective Effects of this compound in Renal Ischemia-Reperfusion Injury
| Animal Model | Key Protective Effects | Molecular Mechanism | Reference |
|---|---|---|---|
| Mouse | Improved renal function; reduced pyroptosis. | Inhibition of the AKT/NLRP3 signaling pathway; decreased expression of GSDMD, NLRP3, and IL-1β. | nih.govresearchgate.net |
Hepatoprotective Effects in Liver Injury Models
This compound has demonstrated protective effects against liver damage in preclinical animal models. In one study, its efficacy was evaluated against liver injury induced by the organophosphate insecticide methyl parathion in rats. chemfaces.com The administration of methyl parathion led to significant liver damage, as evidenced by elevated levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the blood. Treatment with this compound was found to ameliorate this damage. chemfaces.comaurontx.com
Further research has explored its effects in liver injury models induced by other hepatotoxic agents like carbon tetrachloride (CCl4). d-nb.info These studies collectively suggest that the hepatoprotective action of this compound is linked to its anti-inflammatory and antioxidant properties. d-nb.info In a model of endotoxin-induced liver injury in mice, this compound demonstrated a protective effect. d-nb.info The compound is believed to counteract the oxidative stress and inflammatory cascades that are central to the pathophysiology of chemically-induced liver damage. aurontx.comd-nb.info
Table 1: Effects of this compound on Liver Injury Markers in Methyl Parathion-Poisoned Rats
| Group | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) |
|---|---|---|
| Control | Normal Levels | Normal Levels |
| Methyl Parathion (MP) | Significantly Increased | Significantly Increased |
| MP + this compound | Levels Reduced Compared to MP Group | Levels Reduced Compared to MP Group |
Data synthesized from preclinical findings. chemfaces.comaurontx.com
Alleviation of Pancreatic Fibrosis and Inflammation in Chronic Pancreatitis Models
Preclinical studies have highlighted the potential of this compound in mitigating the key pathological features of chronic pancreatitis (CP): inflammation and fibrosis. researchgate.netnih.gov In a mouse model where CP was induced by caerulein, administration of this compound resulted in a significant reduction of both pancreatic inflammation and the development of fibrotic tissue. nih.govresearchgate.net
The underlying mechanism appears to involve the modulation of pancreatic stellate cells (PSCs), which are the primary cells responsible for pancreatic fibrosis. researchgate.netnih.gov In their activated state, PSCs proliferate and produce excessive extracellular matrix proteins, leading to the scarring of pancreatic tissue. nih.gov Research has shown that this compound can inhibit the proliferation, migration, and activation of these cells. nih.govnih.gov Furthermore, it promotes apoptosis (programmed cell death) in activated PSCs. nih.govresearchgate.net This pro-apoptotic effect is linked to the inhibition of the PI3K/Akt/FOXO1 signaling pathway, which is a critical pathway for cell survival and proliferation. researchgate.netnih.gov By suppressing this pathway, this compound helps to eliminate the cells driving fibrosis, thereby alleviating the condition. researchgate.netresearchgate.net
Table 2: Cellular Effects of this compound on Pancreatic Stellate Cells (PSCs) in vitro
| Cellular Process | Effect of this compound | Associated Signaling Pathway |
|---|---|---|
| Proliferation | Inhibited | PI3K/Akt/FOXO1 |
| Migration | Inhibited | PI3K/Akt/FOXO1 |
| Activation | Inhibited | PI3K/Akt/FOXO1 |
| Apoptosis | Promoted | PI3K/Akt/FOXO1 |
Based on findings from in vitro experiments on pancreatic stellate cells. researchgate.netnih.govnih.gov
Anti-angiogenic Effects in Animal Sarcoma Models
This compound exhibits significant anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process crucial for tumor growth. chemfaces.com This effect has been demonstrated in animal sarcoma models. In studies using the S180 sarcoma model in mice, this compound treatment led to a marked decrease in the secretion of Vascular Endothelial Growth Factor (VEGF). chemfaces.com VEGF is a potent signaling protein that stimulates angiogenesis.
The anti-angiogenic mechanism of this compound was further explored using in vitro models. In a rat aortic disk culture, this compound was shown to inhibit both the initial sprouting of new vessels and their subsequent growth. chemfaces.com It also directly inhibited the proliferation of endothelial cells (ECV-304), which are the cells that line the interior surface of blood vessels. chemfaces.com The inhibition rate of endothelial cell proliferation was observed to be dose-dependent. chemfaces.com These findings indicate that this compound exerts its anti-angiogenic effect by inhibiting endothelial cell proliferation and reducing the expression of key angiogenic factors like VEGF. chemfaces.com
Table 3: Anti-angiogenic Activity of this compound
| Model | Key Finding |
|---|---|
| Mouse S180 Sarcoma | Decreased secretion of Vascular Endothelial Growth Factor (VEGF). chemfaces.com |
| Rat Aortic Disk Culture | Inhibited initiation and growth of aortic outgrowths. chemfaces.com |
| Endothelial Cell (ECV-304) Proliferation Assay | Obvious inhibition of cell proliferation (e.g., 70.3% inhibition at 100 µg·mL-1). chemfaces.com |
Immunity Enhancing Activities in Tumor Models
This compound has been shown to possess immunity-enhancing capabilities in the context of preclinical tumor models. chemfaces.com Research conducted on mice with hepatocellular carcinoma (HCC) demonstrated that this compound injection liquid could decrease oxidative injury while simultaneously enhancing immunity functions. chemfaces.com
Its immunomodulatory effects are also linked to its anti-inflammatory actions. For instance, in neuroinflammation models, this compound was found to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. frontiersin.org This inhibition was mediated through the NF-κB pathway, a key regulator of the inflammatory response. frontiersin.org By controlling inflammation, which can often be immunosuppressive in the tumor microenvironment, this compound may help create conditions more favorable for an effective anti-tumor immune response. Recent studies have also noted its potential use as a stabilizer in nanoparticle drug delivery systems designed for cancer therapy, which can help drugs accumulate in tumor tissue. nih.gov
Preclinical Toxicity Evaluation in Zebrafish Larvae
The zebrafish larva has emerged as a valuable model for rapid, early-stage toxicity screening of chemical compounds. nih.govinvivobiosystems.comuniversiteitleiden.nl While this compound is used clinically for its therapeutic effects, preclinical evaluation in zebrafish larvae has revealed potential for cardiotoxicity. nih.govnih.gov
In a study where this compound was administered to zebrafish larvae via yolk sac microinjection, researchers assessed several specific cardiovascular endpoints 48 hours after treatment. nih.govresearchgate.net The results showed that at certain concentrations (1/10 MNLC and above), this compound could induce noticeable cardiac and pericardial malformations. nih.govnih.gov At higher doses (1/3 MNLC and above), it caused significant cardiac malfunctions, including a decrease in heart rate and impaired circulation, when compared to control groups. nih.govresearchgate.net These toxic manifestations were observed in a large percentage (50% to 100%) of the zebrafish treated at the highest concentrations (MNLC and LC10). nih.govnih.gov This research was the first to uncover the potential cardiotoxicity of this compound, suggesting the need for careful consideration of its cardiovascular safety profile. nih.govresearchgate.net
Table 4: Cardiotoxicity Endpoints Observed in Zebrafish Larvae Treated with this compound
| Endpoint | Observation at Effective Doses |
|---|---|
| Heart Malformation | Induced at ≥ 1/10 MNLC. nih.govresearchgate.net |
| Pericardial Edema | Induced at ≥ 1/10 MNLC. nih.govresearchgate.net |
| Heart Rate | Significant decrease at ≥ 1/3 MNLC. nih.govresearchgate.net |
| Circulation | Significant decrease/absence at ≥ 1/3 MNLC. nih.govresearchgate.net |
| Thrombosis | Observed. nih.gov |
| Hemorrhage | Observed. nih.gov |
MNLC: Maximum Non-Lethal Concentration; LC10: Lethal Concentration for 10% of the population. nih.gov
Structure Activity Relationship Sar Studies of Sodium Aescinate
Elucidation of Active Moieties and Pharmacophores for Biological Activity
The biological activity of sodium aescinate is intrinsically linked to its complex chemical structure, which consists of a pentacyclic triterpene aglycone and sugar moieties. researchgate.net The core structure, a triterpenoid (B12794562) saponin (B1150181) with ester bonds, is fundamental to its effects. frontiersin.org A key pharmacophore, a specific arrangement of atoms or functional groups responsible for a biological activity, is the phenolic hydroxyl structure within the molecule. This group is thought to contribute to its ability to scavenge oxygen free radicals, playing a role in its neuroprotective effects. frontiersin.org
Relationship between Structural Features and Pharmacological Effects
The diverse pharmacological effects of this compound, including its anti-inflammatory, anti-edematous, and venotonic properties, are a direct consequence of its structural features. patsnap.com The stabilization of cell membranes, a primary mechanism of action, is attributed to the molecule's ability to reduce capillary permeability. patsnap.com This effect is crucial for its anti-edema properties.
The anti-inflammatory effects are linked to the inhibition of enzymes like hyaluronidase (B3051955) and elastase, which helps maintain the integrity of connective tissues. patsnap.com Furthermore, the molecule's antioxidant properties are associated with its capacity to scavenge free radicals. patsnap.com
Specific structural modifications can significantly impact the pharmacological profile. For example, the length of the ester chains attached to the glucuronic acid residue can influence the compound's cytotoxic potency. researchgate.net This highlights the potential for developing more effective anticancer compounds by modifying the natural structure of aescin. researchgate.net
Computational Approaches in SAR Investigations
Computational methods are increasingly being used to investigate the SAR of this compound, providing insights that complement experimental data. These techniques allow for the prediction of how the molecule will interact with biological targets and how its structure relates to its activity.
Molecular Docking Techniques for Target Affinity Prediction
Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. arxiv.org This technique has been employed to understand the interaction between this compound and proteins involved in inflammatory pathways, such as the NF-κB pathway. frontiersin.orgnih.gov
Studies have shown that this compound has a strong binding affinity for key proteins in this pathway, including IκK, IκB, and p65. frontiersin.orgnih.gov The calculated binding energies, which are all lower than -5 kcal/mol, indicate a favorable and spontaneous interaction. frontiersin.orgnih.gov This strong binding is believed to be responsible for the inhibition of the NF-κB pathway, a key mechanism behind the anti-inflammatory and neuroprotective effects of this compound. frontiersin.orgnih.gov The process of molecular docking typically involves preparing the 3D structures of both the ligand (this compound) and the receptor protein, followed by simulation of their interaction to calculate the binding energy. frontiersin.orgnih.gov
Table 1: Predicted Binding Affinities of this compound to NF-κB Pathway Proteins
| Target Protein | Maximum Binding Capacity (kcal/mol) |
| IκK | -6.8 |
| IκB | -6.6 |
| p65 | -8.2 |
This table is based on data from a molecular docking study and indicates a strong binding affinity of this compound to these key inflammatory proteins. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. medcraveonline.comjocpr.comwikipedia.org These models are then used to predict the activity of new, untested compounds. medcraveonline.com
In the context of saponins (B1172615) like this compound, QSAR studies have been used to define the ideal structural features for enhancing the cytotoxicity of other therapeutic agents. researchgate.net For instance, a QSAR study involving 56 saponins helped to identify the most important structural characteristics for synergistic cytotoxicity. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the predictive relationship. jocpr.com While specific QSAR models for this compound are not extensively detailed in the provided results, the application of this methodology to the broader class of saponins demonstrates its potential for refining the structure of this compound to optimize its therapeutic effects. researchgate.net
Analytical Methodologies for Sodium Aescinate Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is a fundamental analytical tool for the separation and analysis of the various saponin (B1150181) components within sodium aescinate. These techniques are essential for both qualitative fingerprinting and precise quantitative measurements.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution and sensitivity. measurlabs.com It is widely used for separating the complex mixture of aescin isomers and for quantifying the total saponin content. researchgate.net HPLC methods are crucial for establishing the quality and consistency of this compound preparations, including those for injection. google.comgoogle.com
The development of a standard fingerprint chromatography using HPLC allows for a comprehensive evaluation of the integral quality of this compound. google.com This fingerprinting method can reflect the type, quantity, and proportionate relationship of each component in the total saponin mixture. google.com Typical HPLC analysis involves a reversed-phase column, most commonly a C18 column, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous solution, such as phosphoric acid or ammonium (B1175870) acetate (B1210297) solution. nih.govtandfonline.com Detection is commonly performed using a UV detector at wavelengths ranging from 200 nm to 220 nm. google.comgoogle.comtandfonline.comscirp.orgscirp.org The method's robustness has been evaluated by varying parameters such as flow rate, mobile phase pH, and column temperature to ensure reliable and consistent results. nih.gov
HPLC Determination of this compound A and B
Within the complex mixture of this compound, the isomers aescin A and aescin B are major components. google.com Specific HPLC methods have been developed for the simultaneous determination of these two compounds. ingentaconnect.com These methods are designed to be simple, reliable, and precise for quality control purposes. ingentaconnect.com
A common approach utilizes a C18 column with a mobile phase of acetonitrile and a phosphoric acid solution at a specific ratio and pH. google.comgoogle.comingentaconnect.com The separation is typically achieved with a consistent flow rate and detection at a UV wavelength of around 220 nm. ingentaconnect.com The validity of these methods is established through parameters like linearity, recovery, and precision (Relative Standard Deviation, RSD). For instance, studies have shown excellent linearity for both aescinate A and B over specific concentration ranges, with correlation coefficients (r) of 0.9999. ingentaconnect.com The average recovery rates for aescinate A and B have been reported to be high, with low RSD values, indicating the accuracy and reproducibility of the method. ingentaconnect.com The number of theoretical plates for aescin A and the degree of separation between aescin A and B are critical parameters to ensure the quality of the analysis. google.comgoogle.com
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | ingentaconnect.com |
| Mobile Phase | Acetonitrile-phosphoric acid solution (36:67, pH=2.1) | ingentaconnect.com |
| Flow Rate | 1.0 mL/min | ingentaconnect.com |
| UV Detection Wavelength | 220 nm | ingentaconnect.com |
| Linearity Range (Aescinate A) | 170-1510 µg/mL (r=0.9999) | ingentaconnect.com |
| Linearity Range (Aescinate B) | 120-1110 µg/mL (r=0.9999) | ingentaconnect.com |
| Average Recovery (Aescinate A) | 98.5% - 103.4% | ingentaconnect.com |
| Average Recovery (Aescinate B) | 99.2% - 102.6% | ingentaconnect.com |
Spectrometric Methods for Structural Elucidation and Identification
Spectrometric techniques are indispensable for determining the chemical structure of the various aescin components and for confirming the identity of the purified substance.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (HPLC-IT MS)
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for both the quantification and structural identification of this compound components. researchgate.netpjsir.orgpjsir.org A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of escin (B49666) Ia and escin Ib in human plasma. nih.gov This method uses a C18 column and isocratic elution, with detection in the positive ion multiple reaction monitoring mode. nih.gov
Furthermore, the combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) with quadrupole-time-of-flight mass spectrometry (Q-TOF/MS) has been employed for untargeted urine metabolomic profiling in studies involving this compound. tandfonline.com This integrated approach provides more comprehensive metabolite coverage than traditional single-column LC-MS systems. tandfonline.com High-performance liquid chromatography-ion trap mass spectrometry (HPLC-IT MS) is specifically used in the structural analysis of the saponins (B1172615) that constitute this compound. researchgate.net The identity and purity of this compound products are often confirmed through comparison with standards using mass spectrometry. researchgate.netpjsir.orgpjsir.org
UV, IR, and NMR Spectroscopy
Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information for the characterization of this compound. researchgate.netpjsir.orgpjsir.org
UV Spectroscopy: UV spectroscopy is primarily used as a detection method in HPLC, typically at a wavelength around 220 nm, to quantify aescin. scirp.orgscirp.org It can also be used for the quantitative estimation of total aescin content. pjsir.org
IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. creative-biostructure.com The IR spectrum of a prepared this compound sample is often compared with that of a standard to confirm its identity and purity. researchgate.netpjsir.orgpjsir.org
NMR Spectroscopy: NMR spectroscopy is a powerful technique for the detailed structural elucidation of molecules. creative-biostructure.com Both ¹H and ¹³C NMR are used to determine the complex structure of the aescin saponins and their aglycones, confirming the positions of various acid groups attached to the triterpene skeleton. researchgate.net This detailed structural information is critical for understanding the composition of aescin. researchgate.netpjsir.orgpjsir.org Near-infrared (NIR) spectroscopy has also been explored as a rapid, non-destructive analytical method for the simultaneous determination of multiple aescin components during the extraction process. scirp.orgscirp.org
| Spectrometric Method | Primary Application | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Quantification in plasma, structural identification, purity confirmation. | nih.govresearchgate.netpjsir.org |
| UV Spectroscopy | Detection in HPLC, quantitative estimation. | scirp.orgpjsir.org |
| IR Spectroscopy | Identification and purity confirmation by spectral comparison. | researchgate.netpjsir.orgpjsir.org |
| NMR Spectroscopy | Detailed structural elucidation of aescin components. | researchgate.netpjsir.orgpjsir.org |
Immunoassay Techniques for Concentration Determination
Immunoassays offer a highly sensitive and specific method for determining the concentration of analytes, even at very low levels in complex biological matrices like plasma. nih.gov An enzyme-linked immunosorbent assay (ELISA) has been specifically developed to measure the plasma concentration of sodium β-aescinate. ingentaconnect.com
The development of this ELISA involved synthesizing an artificial antigen by coupling sodium β-aescinate with a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ingentaconnect.com Rabbits were then immunized with this antigen to produce specific antibodies, which were subsequently purified. ingentaconnect.com The assay is quantitative for sodium β-aescinate in plasma within a range of 0.002-0.128 µg/mL, with a determination wavelength of 450 nm. ingentaconnect.com The method has demonstrated high specificity, sensitivity, and rapidity, with a recovery of 97.70% (±1.58%) and both within-day and between-day RSDs below 10%. ingentaconnect.com This makes the ELISA method suitable for determining the plasma concentration of sodium β-aescinate in pharmacokinetic studies. ingentaconnect.com
Enzyme-Linked Immunosorbent Assay (ELISA) Method Development
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for detecting and quantifying specific substances, such as proteins, peptides, and other molecules. thermofisher.comnih.gov The development of an ELISA for this compound provides a highly specific and sensitive method for its determination in biological samples, particularly plasma. ingentaconnect.com
A key step in developing an ELISA for a small molecule like this compound, which is not immunogenic on its own, is the synthesis of an artificial antigen. This is achieved by coupling sodium β-aescinate with larger carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ingentaconnect.com This conjugate can then be used to immunize animals, typically rabbits, to produce polyclonal antibodies specifically against the this compound molecule. ingentaconnect.com These antibodies are then purified using immunoaffinity chromatography to ensure high specificity. ingentaconnect.com
The assay is then developed, often in a competitive or sandwich format. thermofisher.comnih.gov In a reported method for sodium β-aescinate, the antigen was labeled with horseradish peroxidase (HRP) as the detection enzyme. ingentaconnect.com The assay's performance is optimized by systematically adjusting concentrations of antibodies, antigens, and blocking buffers. thermofisher.com
A study on the development of an ELISA for sodium β-aescinate in plasma established the following parameters:
| Parameter | Finding |
| Quantitative Range | 0.002-0.128 µg·mL⁻¹ |
| Detection Wavelength | 450 nm |
| Recovery Rate | (97.70 ± 1.58)% |
| Within-day RSD | < 10% |
| Between-day RSDs | < 10% |
| This table presents findings from a study on an ELISA method for sodium β-aescinate plasma concentration. ingentaconnect.com |
This developed ELISA method was found to be highly specific, sensitive, and rapid, making it suitable for determining the plasma concentration of sodium β-aescinate and for use in pharmacokinetic studies in animals. ingentaconnect.com
Characterization of Saponin Components in this compound
This compound is not a single chemical entity but rather a mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus species). google.comselleckchem.com The primary bioactive components are identified as this compound A, B, C, and D, with A and B being the main constituents. google.comnih.gov Minor amounts of other saponins, such as E and F, may also be present. google.comgoogle.com The variability in the composition of these saponins can be influenced by the origin, climate, and harvest time of the plant material. google.com
The fundamental structures of the sapogenins (the non-sugar part of the saponin) in this compound are primarily of two types: protoaescigenin (B8773068) and barringenol C. science.gov The structural variations among the different aescin components arise from the type of acyl groups (such as tigloyl or angeloyl) attached, typically at the C-21, C-22, or C-28 positions. science.gov The sugar chains for these saponins are consistently located at the C-3 position and are composed of glucose and glucuronide. science.gov
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for the separation and characterization of the individual saponin components in this compound. nih.govresearchgate.net A common method involves using a C18 alkylsilane bonded silica (B1680970) gel column. google.comgoogle.com
A typical HPLC method for analyzing this compound for injection uses the following conditions:
| Parameter | Specification |
| Stationary Phase | C18 alkylsilane bonded silica gel |
| Mobile Phase | Acetonitrile-phosphoric acid solution (33:67) |
| Mobile Phase pH | 2.1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| This table outlines typical chromatographic conditions for the analysis of this compound components. google.comgoogle.com |
This HPLC fingerprinting method allows for the comprehensive quality control of this compound by reflecting the type, quantity, and proportional relationship of each saponin component. google.comgoogle.com For quality control purposes, the number of theoretical plates should be no less than 5000 based on the peak for this compound A, and the separation degree between this compound A and B should be greater than or equal to 1.5. google.comgoogle.com
The main saponin components identified in this compound are detailed below:
| Compound | Description |
| This compound A | A major bioactive component of the this compound mixture. google.comnih.gov |
| This compound B | A major bioactive component of the this compound mixture. google.comnih.gov |
| This compound C | A bioactive component of the this compound mixture. nih.gov |
| This compound D | A bioactive component of the this compound mixture. nih.gov |
Advanced Delivery Systems and Formulation Research for Sodium Aescinate
Strategies for Enhancing Bioavailability and Efficacy of Sodium Aescinate
A primary challenge in the clinical use of this compound is its low bioavailability and short metabolic half-life. nih.govnih.gov Oral administration is hampered by poor absorption. nih.gov To address these limitations, various nanotechnology-based strategies are being investigated. mdpi.comhilarispublisher.compharmaexcipients.com These approaches focus on encapsulating the active compound within carrier systems to protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. hilarispublisher.com
Key strategies include the development of lipid-based nanocarriers like solid lipid nanoparticles (SLNs) and liposomes. nih.govresearchgate.net These systems can increase the lipophilicity of this compound, potentially improving its efficacy. nih.gov Encapsulation within these nanoparticles can modify the drug's release profile, offering sustained delivery over an extended period. rsc.orgresearchgate.net Furthermore, hydrogel-based systems are being developed to enhance transdermal delivery, providing a non-invasive administration route. nih.govresearchgate.net These advanced formulations are designed to improve the therapeutic index of this compound by increasing its concentration at the target site while minimizing systemic exposure. hilarispublisher.com
Solid Lipid Nanoparticles (SLNs) as a Delivery Platform
Solid lipid nanoparticles (SLNs) have emerged as a promising and effective delivery system for this compound. rsc.org These colloidal carriers are composed of biodegradable solid lipids, which are well-tolerated and can encapsulate both hydrophilic and lipophilic drugs. pharmaexcipients.comnih.gov For this compound, SLNs offer the potential for controlled release and improved stability, making them a subject of extensive formulation research. rsc.orgresearchgate.net
The fabrication of this compound-loaded SLNs often involves the melt-emulsification and ultrasonication method. rsc.org In this technique, the drug is incorporated into a melted lipid phase, which is then dispersed in an aqueous surfactant solution under high-speed homogenization or ultrasonication to form an emulsion. nih.govnih.gov Upon cooling, the lipid solidifies, entrapping the drug within the nanoparticle matrix. nih.gov
Researchers have optimized this process using both single emulsification (SE) and double emulsification (DE) techniques to effectively load the hydrophilic this compound. nih.gov The double emulsification (w/o/w) method is particularly suitable for hydrophilic drugs, often resulting in higher encapsulation efficiency. nih.gov Formulation parameters are systematically optimized using experimental designs like the Box-Behnken design to study the effects of variables such as the amount of lipid (e.g., Glyceryl monostearate), emulsifier (e.g., Egg lecithin), and co-emulsifier (e.g., Poloxamer 68) on particle size, polydispersity index (PDI), and encapsulation efficiency. nih.govrsc.org
One study identified the optimal formulation for 20 mL of this compound SLNs prepared by double emulsification to contain 60 mg of this compound, 204 mg of Glyceryl monostearate, 500 mg of Egg lecithin, and 600 mg of Poloxamer 68. nih.gov This optimization process is crucial for developing a stable and effective nanoparticle delivery system. nih.gov
Drug loading (DL) and encapsulation efficiency (EE) are critical quality attributes for nanoparticle-based drug delivery systems, indicating the amount of drug successfully incorporated into the carrier. nih.gov Studies on this compound-loaded SLNs have shown significant differences between single and double emulsification methods. nih.govrsc.org
After optimization, SLNs prepared via a single emulsification method achieved a particle size of 90.7 nm with an encapsulation efficiency of 76.5%. rsc.org In contrast, the double emulsification technique yielded slightly larger, negatively charged spherical particles with a size of 109.4 nm but a significantly higher encapsulation efficiency of up to 86.6%. nih.govrsc.org The drug loading for the single and double emulsification SLNs were reported as 8.7% and 10.7%, respectively. nih.gov These findings suggest that the double emulsification method is more effective for encapsulating the hydrophilic this compound, resulting in greater drug loading and stability. nih.govrsc.org
| Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Single Emulsification (SA-SLNs-SE) | 90.7 ± 0.2 | 0.236 ± 0.015 | -0.28 ± 0.01 | 76.5 | 8.7 |
| Double Emulsification (SA-SLNs-DE) | 109.4 ± 0.8 | 0.283 ± 0.024 | -31.50 ± 0.02 | 86.6 ± 0.8 | 10.7 |
Data compiled from studies on optimized this compound-loaded Solid Lipid Nanoparticles. nih.gov
The in vitro release kinetics of a drug from its carrier system provides insights into its potential in vivo performance. For this compound-loaded SLNs, release studies are often conducted using the dialysis bag method in a phosphate-buffered saline (PBS) medium (pH 7.4). nih.gov
Research has demonstrated that both single and double emulsification SLN formulations exhibit a sustained-release profile for up to 12 hours. rsc.orgresearchgate.net A key finding is the absence of an initial burst release, which indicates that the drug is stably entrapped within the solid lipid matrix rather than simply adsorbed onto the surface. rsc.orgresearchgate.net This controlled release is advantageous as it can maintain the drug concentration within a therapeutic window for a longer duration, potentially improving efficacy and patient compliance. hilarispublisher.comresearchgate.net
Liposome-Encapsulated this compound for Improved Properties
Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. nih.govnih.gov Encapsulating this compound within liposomes (SA-Lip) is a strategy to overcome limitations such as strong irritation, short half-life, and low bioavailability associated with conventional intravenous injections. nih.govnih.govtandfonline.com
The preparation of this compound liposomes has been achieved using methods like the ethanol (B145695) injection technique, followed by lyophilization to create a stable product for injection. nih.gov Characterization of these liposomal formulations has shown favorable physicochemical properties. A typical formulation exhibited a mean particle size of 117.33 ± 0.95 nm, a low polydispersity index (PDI) of 0.140 ± 0.017, and a zeta potential of -30.34 ± 0.23 mV, indicating a uniform and stable nanoparticle dispersion. nih.govnih.govtandfonline.com
In vitro release studies demonstrated that the liposomal formulation provides a slow-release effect. nih.gov While the free this compound solution released over 95% of the drug within 6 hours, the liposomal formulation released 83.34% at 12 hours, meeting the release requirements for nanoparticles. nih.govtandfonline.com This modification into a liposomal preparation shows promise in creating a more stable and effective delivery system for this compound. nih.govbohrium.com
| Parameter | Value |
| Mean Particle Size | 117.33 ± 0.95 nm |
| Polydispersity Index (PDI) | 0.140 ± 0.017 |
| Zeta Potential | -30.34 ± 0.23 mV |
| Cumulative Release at 12h | > 80% |
Physicochemical properties of a liposomal this compound formulation for injection (SA-Lip-I). nih.govnih.govtandfonline.com
Chiral Supramolecular Hydrogels for Enhanced Transdermal Delivery
Transdermal delivery offers a non-invasive alternative to intravenous administration, but the barrier function of the stratum corneum limits the penetration of many drugs, including this compound. nih.gov Chiral supramolecular hydrogels are being investigated as an innovative platform to overcome this barrier and enhance the topical delivery of this compound. nih.govresearchgate.net
These hydrogels are formed from self-assembling chiral molecules. nih.gov Research has shown that SA-loaded chiral supramolecular hydrogels can significantly increase the permeability of this compound through the skin. nih.govresearchgate.net This enhancement is attributed to the high enantioselectivity between the chiral gelators and the components of the stratum corneum. nih.gov
Interestingly, studies have found that the chirality of the hydrogel influences its penetration-enhancing ability. L-type hydrogels were observed to have preferable drug penetration compared to their D-type counterparts. nih.govresearchgate.net These hydrogels have demonstrated good biocompatibility and the ability to modulate local immune responses in vitro. nih.gov This technology represents an effective and safe biological platform for improving the topical and transdermal administration of this compound. nih.govresearchgate.net
Topical Gel Formulations for Localized Application
The development of topical gel formulations containing this compound is driven by the need for localized application to treat conditions such as venous insufficiency, edema, and inflammation. nih.gov Research in this area focuses on enhancing the stability and skin permeation of the active ingredient to ensure its therapeutic efficacy.
One area of investigation involves the use of different gelling agents to optimize the physical properties and drug release characteristics of the gel. For instance, studies have compared various polymers for their impact on the formulation's consistency, spreadability, and release profile. semanticscholar.org
A study focused on developing a new Aesculus hippocastanum (Horse Chestnut) extract gel formulation, with escin (B49666) as the active component, compared two new formulations (G1 and G2) with a commercially available reference gel. dergipark.org.tr The stability of these formulations was assessed at different temperatures, and their skin permeation was evaluated using Franz-type diffusion cells with pig skin. dergipark.org.tr The results indicated that the new gel formulations exhibited comparable stability to the reference gel at 25°C and 40°C. dergipark.org.tr However, the G2 formulation, which contained a mixture of A. hippocastanum and M. chamomilla extracts, demonstrated superior, linear, and maximum permeation over a 24-hour period. dergipark.org.tr
Below is a data table summarizing the skin permeation results of the different gel formulations.
| Formulation | Active Ingredient(s) | Cumulative Permeation (mcg/mL) after 24 hours |
| G1 | Aesculus hippocastanum extract | Data not specified |
| G2 | Aesculus hippocastanum and M. chamomilla extracts | 890 |
| Reference Gel | Escin | Lower than G2 |
Further research has explored the clinical efficacy of aescin-based topical formulations. A study on patients with moderate diabetic microangiopathy evaluated an aescin-based cream to prevent skin breaks and ulcerations. nih.gov The study assessed peripheral microcirculatory parameters and skin conditions. After eight weeks, the group treated with the aescin-based cream showed significant improvements in microcirculatory parameters and skin integrity compared to the standard management group. nih.gov
Another study investigated the effects of a 0.3% this compound gel in a pluronic F-127 gel base on wound healing in diabetic rats. researchgate.net The topical application of the this compound gel was found to increase wound contraction and was associated with a significant decrease in the inflammatory cytokine tumor necrosis factor-alpha (TNF-α). researchgate.net Concurrently, there was a marked increase in the anti-inflammatory cytokine interleukin-10 (IL-10) and the activities of antioxidant enzymes. researchgate.net Histopathological analysis revealed improved granulation tissue formation and re-epithelialization in the wounds treated with this compound. researchgate.net
Development of Stable Freeze-Dried Formulations for Injection
The parenteral administration of this compound necessitates the development of stable injectable formulations. Freeze-drying, or lyophilization, is a widely used technique to enhance the stability of drugs that are unstable in aqueous solutions. researchgate.net Research in this area for this compound has focused on creating formulations with low moisture content, improved stability against environmental factors, and reduced potential for degradation.
A significant challenge with aqueous formulations of this compound is the conversion of the active isomers, aescin A and aescin B, into the less active or inactive aescin C and aescin D, which can compromise the therapeutic efficacy and safety of the product. google.com To address this, stable freeze-dried formulations have been developed. One such formulation includes this compound, saccharides (such as glucose, lactose, or sucrose) as cryoprotectants, a phosphate (B84403) buffer to maintain pH, and sodium bisulphite as an antioxidant. google.com This composition results in a product with very low moisture content, which helps in maintaining the stability of the active components under conditions of high temperature, high humidity, and strong light. google.com
The table below outlines the composition of a stable freeze-dried this compound formulation. google.com
| Component | Percentage by Weight | Function |
| This compound | 1% - 2% | Active Pharmaceutical Ingredient |
| Saccharides | 1% - 5% | Cryoprotectant/Stabilizer |
| Phosphate | 0.1% - 0.3% | Buffering Agent |
| Sodium Bisulphite | 0.01% - 0.05% | Antioxidant |
| Water for Injection | Balance | Solvent |
Another approach to developing a stable freeze-dried powder for injection involves using a cosolvent system. One patented method utilizes tert-butyl alcohol as a freeze-drying protective additive along with water for injection. google.com This method is reported to yield a stable and irritation-free product. The preparation process involves dissolving this compound in tert-butyl alcohol, adding water for injection to form a clear solution, followed by sterilization and freeze-drying. google.com
Advanced delivery systems have also been explored to enhance the stability and safety of injectable this compound. One study focused on the development of this compound-loaded liposomes (SA-Lip-I) prepared by an ethanol injection method followed by freeze-drying with a 12% sucrose (B13894) solution as a cryoprotectant. nih.gov The resulting liposomal formulation exhibited a mean particle size of 117.33 ± 0.95 nm and a polydispersity index (PDI) of 0.140 ± 0.017, indicating a homogenous dispersion. nih.gov The cumulative release of this compound from the liposomes was over 80% at 12 hours. nih.gov This liposomal formulation was found to be more stable and induced less venous irritation compared to the commercial this compound injection. nih.gov
The table below summarizes the characteristics of the this compound liposomal formulation. nih.gov
| Parameter | Value |
| Mean Particle Size | 117.33 ± 0.95 nm |
| Polydispersity Index (PDI) | 0.140 ± 0.017 |
| Zeta Potential | -30.34 ± 0.23 mV |
| Cumulative Release at 12h | > 80% |
Furthermore, a simplified freeze-dried preparation containing only this compound has been developed. patsnap.com The preparation method involves adjusting the pH of a this compound solution, followed by a three-stage freeze-drying process. patsnap.com This approach aims to improve the purity and stability of the final product, ensuring it is not prone to moisture absorption and has good re-dissolving properties. patsnap.com
Future Directions and Emerging Research Avenues in Sodium Aescinate Studies
Further Elucidation of Detailed Molecular and Cellular Mechanisms
Future research will continue to delve into the intricate molecular and cellular pathways modulated by sodium aescinate. While it is known to stabilize cell membranes, reduce capillary permeability, and enhance venous tone, the precise molecular interactions remain a subject of investigation. nih.gov Key areas of future exploration include:
Signal Transduction Pathways: Deeper investigation into how this compound influences critical signaling pathways is warranted. Studies have already indicated its ability to inhibit the PI3K/Akt/FOXO1 and NF-κB signaling pathways. rsc.orgtandfonline.com Future research will likely use advanced molecular biology techniques to identify additional downstream targets and understand the cross-talk between these pathways.
Ion Channel Modulation: The effect of this compound on various ion channels, particularly those involved in cellular excitability and calcium signaling, is an area ripe for exploration. Understanding these interactions could reveal novel mechanisms for its neuroprotective and analgesic effects.
Receptor Binding and Interaction: Identifying specific cell surface or intracellular receptors that this compound directly binds to will be a significant step forward. This could unveil previously unknown mechanisms of action and open doors for the development of more targeted therapies.
A summary of key molecular and cellular mechanisms of this compound is presented in the table below.
| Mechanism | Effect | Associated Signaling Pathway/Process |
| Anti-inflammatory | Inhibition of inflammatory mediator release | NF-κB pathway, PI3K/Akt/FOXO1 pathway |
| Anti-edema | Reduction of capillary permeability | Stabilization of cell membranes |
| Venotonic | Enhancement of venous tone | Modulation of vascular smooth muscle contraction |
| Neuroprotection | Inhibition of microglia activation | NF-κB pathway |
| Antioxidant | Scavenging of free radicals | - |
Exploration of Novel Preclinical Therapeutic Applications
The established anti-inflammatory and vascular-protective effects of this compound provide a strong rationale for exploring its therapeutic potential in a wider range of diseases. Emerging preclinical evidence suggests its utility in several novel applications:
Oncology: this compound has demonstrated anti-tumor effects by inhibiting the growth and proliferation of various cancer cells. nih.gov Its ability to inhibit the CARMA3/NF-κB pathway in hepatocellular carcinoma is a promising avenue for further investigation. nih.gov
Neurodegenerative Diseases: Given its neuroprotective properties, including the inhibition of microglia activation, this compound is being investigated as a potential therapeutic agent for neurodegenerative conditions characterized by neuroinflammation. tandfonline.com
Pancreatic Fibrosis: Recent studies have shown that this compound can alleviate pancreatic fibrosis by promoting the apoptosis of pancreatic stellate cells, suggesting a potential new treatment for chronic pancreatitis. rsc.org
Neuropathic Pain: Preclinical models have indicated that this compound can alleviate neuropathic pain by suppressing specific signaling pathways in the nervous system. iasp-pain.org
The table below summarizes some of the novel preclinical applications of this compound.
| Therapeutic Area | Preclinical Finding | Potential Application |
| Oncology | Inhibition of hepatocellular carcinoma growth | Liver Cancer Treatment |
| Neurology | Neuroprotective effects, inhibition of microglia activation | Neurodegenerative Diseases |
| Gastroenterology | Alleviation of pancreatic fibrosis | Chronic Pancreatitis |
| Pain Management | Reduction of mechanical allodynia and heat hyperalgesia | Neuropathic Pain |
Development of Next-Generation this compound Derivatives with Enhanced Potency or Selectivity
The development of novel derivatives of this compound with improved pharmacological properties is a key area for future research. While specific research on this compound derivatives is still emerging, the principles of medicinal chemistry and drug design suggest several promising strategies. By modifying the chemical structure of the parent compound, researchers aim to:
Enhance Potency: Chemical modifications can be made to increase the binding affinity of this compound to its molecular targets, thereby increasing its therapeutic effect at lower concentrations.
Improve Selectivity: The development of derivatives that selectively target specific receptor subtypes or signaling pathways could reduce off-target effects and improve the safety profile of the drug.
Optimize Pharmacokinetic Properties: Modifications can be designed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading to better bioavailability and a more favorable dosing regimen.
Drawing parallels from the development of other therapeutic agents, the synthesis of novel acetamidothiazole and isatin (B1672199) derivatives has shown promise in enhancing anticancer activity, providing a potential roadmap for the future development of this compound analogues. nih.govnih.gov
Innovations in Advanced Formulation and Delivery System Technologies
To overcome limitations such as poor solubility, short half-life, and potential for irritation, researchers are actively developing advanced formulations and delivery systems for this compound. tandfonline.com These innovations aim to improve its therapeutic efficacy and patient compliance.
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) have shown significant promise in encapsulating this compound. nih.govtandfonline.com These lipid-based carriers can enhance bioavailability, provide sustained release, and reduce side effects. nih.govtandfonline.com For instance, this compound-loaded SLNs have demonstrated stronger anti-inflammatory activity compared to the free drug. rsc.org
Polymeric Nanoparticles: Polymeric nanoparticles offer a versatile platform for drug delivery, capable of encapsulating a wide range of therapeutic agents and providing controlled release. mdpi.com this compound has been used to stabilize polymer-free, twin-like nanoparticles for the co-delivery of chemotherapeutic agents, highlighting its potential role in combination therapies. nih.govnih.gov
Novel Nano-formulations: Other innovative delivery systems, such as nanocapsules, nanogels, and phytosomes, are being explored to improve the therapeutic potential of plant-derived compounds like this compound. nih.govresearchgate.net
The table below provides an overview of advanced delivery systems for this compound.
| Delivery System | Key Features | Potential Advantages |
| Liposomes | Phospholipid bilayer vesicles | Improved stability, reduced irritation, enhanced efficacy. tandfonline.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core | Sustained release, increased bioavailability, stronger anti-inflammatory activity. nih.govrsc.org |
| Polymeric Nanoparticles | Polymer-based core | Controlled release, potential for targeted delivery, use in combination therapy. nih.govmdpi.comnih.gov |
Integration of Omics Technologies (e.g., RNA Sequencing) in Mechanistic Pathway Analysis
The application of "omics" technologies, particularly RNA sequencing (RNA-seq), is set to revolutionize our understanding of the mechanisms of action of this compound. RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing researchers to:
Identify Novel Drug Targets: By analyzing changes in gene expression in response to this compound treatment, researchers can identify novel molecular targets and pathways that were previously unknown.
Elucidate Complex Mechanisms: RNA-seq can help to unravel the complex network of genes and signaling pathways that are modulated by this compound, providing a more holistic understanding of its pharmacological effects.
Discover Biomarkers: Transcriptomic data can be used to identify potential biomarkers that could predict a patient's response to this compound therapy, paving the way for personalized medicine approaches.
Recent studies have already utilized RNA sequencing to reveal that inhibition of the PI3K/AKT/FOXO1 signaling pathway is involved in the therapeutic effects of this compound on pancreatic fibrosis.
Refinement and Validation of Preclinical Animal Models for Translational Research
To ensure that preclinical findings translate effectively to clinical applications, the refinement and validation of animal models are crucial. Future research in this area will focus on:
Developing More Predictive Models: There is a need for animal models that more accurately mimic the pathophysiology of human diseases for which this compound is a potential treatment, such as chronic venous insufficiency and cerebral edema. nih.govnih.gov For instance, models of chronic venous occlusive disease involving controlled ligation of major veins can provide sustained venous hypertension for more relevant studies. nih.gov
Standardizing Experimental Protocols: Greater standardization of experimental protocols across different laboratories will improve the reproducibility and reliability of preclinical data.
Incorporating Humanized Models: The use of animal models that have been genetically modified to express human genes or cellular components can provide more accurate predictions of how this compound will behave in humans.
Ethical Considerations and the 3Rs: Ongoing efforts to refine animal models also align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal suffering and improving the scientific quality of the research. nih.gov Studies focusing on refining animal models of inflammatory pain by optimizing model development and implementing appropriate pain relief are crucial for both animal welfare and data validity. 3rcenter.dk
Q & A
Basic Research Questions
Q. What established methodologies are recommended for assessing Sodium Aescinate’s anti-inflammatory efficacy in preclinical models?
- Methodological Answer: Preclinical studies often combine in vitro assays (e.g., COX-2 inhibition tests) and in vivo animal models (e.g., carrageenan-induced paw edema in rodents). Standard protocols include:
- Dose-response experiments to determine effective concentrations.
- Control groups (positive/negative) to validate specificity .
- Biomarker analysis (e.g., TNF-α, IL-6) via ELISA or Western blot to quantify inflammatory modulation .
Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic parameters?
- Methodological Answer: Employ a crossover or parallel-group design in animal models, with blood/tissue sampling at fixed intervals. Key steps:
- Bioanalytical techniques : HPLC or LC-MS/MS for quantification .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .
- Validation : Cross-check results with in silico simulations (e.g., GastroPlus) to predict absorption kinetics .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo data on this compound’s pharmacokinetics be resolved?
- Methodological Answer :
- Mechanistic Reconciliation : Compare in vitro permeability (e.g., Caco-2 assays) with in vivo bioavailability studies to identify metabolic or transport barriers .
- Species-specific factors : Adjust for interspecies differences in cytochrome P450 activity or protein binding using humanized models .
- Data Integration : Apply meta-analysis frameworks to harmonize heterogeneous datasets, prioritizing studies with standardized protocols .
Q. What experimental strategies optimize this compound’s therapeutic index in chronic inflammatory conditions?
- Methodological Answer :
- Dose optimization : Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to balance efficacy and toxicity .
- Synergistic combinations : Screen combinatorial libraries (e.g., with NSAIDs) to identify additive or synergistic effects via isobolographic analysis .
- Long-term toxicity : Conduct 6-month rodent studies with histopathological evaluations of renal/hepatic tissues .
Q. How do researchers address variability in this compound’s purity across experimental batches?
- Methodological Answer :
- Quality control : Implement NMR and mass spectrometry for batch-to-batch consistency checks .
- Standardization : Use reference standards (e.g., USP-grade this compound) and document synthesis conditions (temperature, solvent purity) in supplementary materials .
- Statistical adjustment : Include batch effects as covariates in linear mixed models during data analysis .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on vascular permeability?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data .
- Multivariate analysis : Use PCA or PLS-DA to identify confounding variables (e.g., animal weight, baseline permeability) .
- Reporting : Include effect sizes (Cohen’s d) and 95% confidence intervals to contextualize clinical significance .
Q. How should researchers validate computational predictions of this compound’s molecular targets?
- Methodological Answer :
- Experimental validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding affinities .
- Knockout models : Use CRISPR-Cas9 to silence predicted targets (e.g., NF-κB) and assess functional impacts .
- Negative controls : Include scrambled siRNA or inactive enantiomers to rule out off-target effects .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies involving human tissues?
- Methodological Answer :
- Ethical compliance : Follow IRB guidelines for informed consent and anonymization of donor samples .
- Standardized protocols : Document tissue storage conditions (e.g., −80°C vs. liquid nitrogen) and passage numbers for cell lines .
- Data sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
